molecular formula C20H24N6O B2673402 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797660-25-3

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No. B2673402
CAS RN: 1797660-25-3
M. Wt: 364.453
InChI Key: GAYPIIWHOXWPAT-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a complex organic molecule. It has been identified as a novel PKM2 activator . PKM2 is an enzyme known as Pyruvate Kinase M2, which plays a crucial role in cellular metabolism and is often implicated in cancer biology .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a benzimidazole ring, a pyrimidine ring, and a piperidine ring . The exact structure can be determined using techniques such as X-ray diffraction .

Scientific Research Applications

Discovery of Clinical Candidates

Compounds with similar structural features have been identified as potential clinical candidates for treating diseases involving overexpression of specific enzymes or receptors. For example, a compound structurally related was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and improved pharmacokinetics, suggesting potential utility in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Antiviral Agents

Another research direction involves the design and synthesis of novel classes of inhibitors for viruses, such as human rhinovirus. Compounds with benzimidazole structures have been tested as antirhinovirus agents, showing potential as therapeutic agents against viral infections (Hamdouchi et al., 1999).

Antiulcer Activities

Benzimidazole derivatives have also been synthesized and tested for their antiulcer activities, acting as histamine H2-receptor antagonists. These compounds have shown potent antisecretory and cytoprotective activity, suggesting their potential use in developing new antiulcer drugs (Katsura et al., 1992).

Insecticidal Assessment

Some benzimidazole derivatives have been evaluated for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This research indicates the potential of such compounds in developing new, more effective insecticides (Fadda et al., 2017).

Antimicrobial Activity

Compounds structurally related to the given chemical name have demonstrated antimicrobial action, indicating their potential in developing new antimicrobial agents. This includes activity against both bacterial and fungal pathogens, highlighting the broad-spectrum potential of benzimidazole derivatives (Ch, 2022).

Mechanism of Action

As a PKM2 activator, this compound likely interacts with the PKM2 enzyme to modulate its activity . PKM2 plays a key role in glycolysis, a metabolic pathway that is often upregulated in cancer cells . By modulating the activity of PKM2, this compound could potentially influence cellular metabolism.

Future Directions

The potential applications of this compound are promising, particularly in the field of cancer research due to its activity as a PKM2 activator . Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile. This could lead to the development of new treatments for diseases characterized by altered cellular metabolism, such as cancer.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-15-11-19(25-9-5-2-6-10-25)24-18(23-15)12-21-20(27)13-26-14-22-16-7-3-4-8-17(16)26/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYPIIWHOXWPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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